

# Technical Support Center: Minimizing Defects in MOCVD-Grown Aluminum Nitride

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## Compound of Interest

Compound Name: Aluminum nitride

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of **Aluminum Nitride** (AlN) thin films.

## Troubleshooting Guides

This section addresses specific issues that may be encountered during AlN MOCVD growth, offering potential causes and recommended solutions.

### Issue 1: High Threading Dislocation Density (TDD)

- Question: My AlN film shows a high threading dislocation density, as indicated by broad X-ray Diffraction (XRD) rocking curve peaks. How can I reduce the TDD?
- Answer: High TDD is a common challenge in heteroepitaxial growth of AlN due to lattice mismatch with the substrate. Here are several strategies to mitigate this issue:
  - Growth-Mode Modification: Employing a sputtered AlN buffer layer can lead to smaller, more uniform grains with better c-axis orientation, which suppresses edge dislocations in the subsequently grown AlN epilayer.<sup>[1]</sup>
  - Pulsed Atomic-Layer Epitaxy (PALE): Introducing an AlN buffer layer grown by PALE can significantly decrease TDs. This method involves the alternate pulsing of precursors,

which enhances Al atom migration and suppresses gas-phase reactions.[2]

- Substrate Pretreatment: A trimethylaluminum (TMAI) preflow before AlN growth is crucial, especially on sapphire substrates, to prevent nitridation of the Si surface and to control the polarity of the AlN film.[3] The precise control of this preflow is critical; an insufficient preflow may lead to mixed polarity, while an excessive preflow can create 3D growth modes.[3]
- High-Temperature Growth: Higher growth temperatures (above 1200°C) can enhance the surface migration of Al adatoms, promoting lateral growth and the annihilation of dislocations.[4]
- V/III Ratio Optimization: The ratio of Group V (ammonia) to Group III (TMAI) precursors influences surface morphology and dislocation formation. An optimal V/III ratio is crucial for achieving smooth surfaces.[4]
- Compressive Stress Introduction: Utilizing a highly compressive AlN template can facilitate the bending and annihilation of threading dislocations.[5]

## Issue 2: High Concentration of Oxygen and Carbon Impurities

- Question: My AlN films have a high concentration of oxygen and carbon impurities, which can affect their optical and electrical properties. What are the sources of these impurities and how can I minimize them?
- Answer: Oxygen and carbon are common unintentional impurities in MOCVD-grown AlN.
  - Sources of Oxygen: Oxygen can originate from leaks in the MOCVD reactor, contaminated precursors, or the sapphire substrate itself.
  - Sources of Carbon: Carbon primarily comes from the decomposition of the metal-organic precursor, TMAI.

### Strategies for Minimizing Impurities:

- Carrier Gas Selection: Using hydrogen (H<sub>2</sub>) as a carrier gas can lead to lower carbon and oxygen impurity levels compared to nitrogen (N<sub>2</sub>).[6]

- TMAI Preflow Optimization: A controlled TMAI preflow can capture oxygen on the sapphire surface, preventing the formation of an Al<sub>x</sub>O<sub>y</sub>N<sub>z</sub> layer. However, an overdose of TMAI can lead to the formation of carbon clusters that act as masks and induce a 3D growth mode.  
[3]
- Pulsed Precursor Delivery: Introducing an extra gas pulse (H<sub>2</sub>, N<sub>2</sub>, or Ar) between the TMA and NH<sub>3</sub> pulses can drastically decrease carbon impurities by preventing the readsorption of methyl groups onto the AlN surface.[7]
- High Gas Flow Velocity: Increasing the gas flow velocity during high-temperature growth can be effective in reducing the oxygen concentration.
- Reactor Maintenance: Regularly checking the MOCVD system for leaks is essential to prevent the introduction of oxygen. Residual gallium from previous GaN growth runs can also deteriorate AlN quality.[8]

### Issue 3: Poor Surface Morphology (Roughness, Pits, or Hillocks)

- Question: My AlN film surface is rough and exhibits pits or hillocks when analyzed by Atomic Force Microscopy (AFM). What are the likely causes and how can I achieve a smoother surface?
- Answer: A rough surface morphology can be detrimental to device performance.
  - Growth Mode: A 3D island growth mode at the initial stages of nucleation can lead to a rough surface. Promoting a 2D layer-by-layer growth mode is crucial. This can be achieved by optimizing the nucleation layer growth conditions.[5]
  - V/III Ratio: An unoptimized V/III ratio can lead to rough surfaces. The optimal V/III ratio often depends on other growth parameters like temperature and pressure.
  - Growth Temperature: Very high growth temperatures can sometimes lead to the formation of pits.[4]
  - Pulsed Growth Techniques: Techniques like PALE can enhance adatom migration, leading to smoother surfaces at lower growth temperatures.[2]

- Surfactants: The introduction of surfactants, such as indium, during MOCVD growth can improve adatom migration and result in a smoother surface morphology.[\[9\]](#)

## Frequently Asked Questions (FAQs)

Q1: What are the common types of defects in MOCVD-grown AlN?

A1: Common defects include:

- Threading Dislocations: These are line defects that propagate through the epitaxial layer from the substrate interface. They include screw, edge, and mixed-type dislocations.[\[10\]](#)
- Point Defects: These include vacancies (missing atoms), interstitials (extra atoms), and impurities (e.g., oxygen and carbon substituting for nitrogen or aluminum).
- Stacking Faults: These are disruptions in the stacking sequence of atomic planes.
- Grain Boundaries: In polycrystalline films, these are the interfaces between different crystal grains.
- Cracks: These can form due to tensile stress in thick AlN layers.[\[11\]](#)

Q2: How do different MOCVD growth parameters affect AlN film quality?

A2: Several key parameters influence the quality of MOCVD-grown AlN:

- Growth Temperature: Affects adatom mobility, precursor decomposition, and impurity incorporation. Higher temperatures generally improve crystalline quality but can also lead to challenges like increased tensile stress.[\[4\]](#)
- V/III Ratio: The ratio of ammonia to TMAI flow rates impacts surface morphology, growth rate, and impurity incorporation.
- Reactor Pressure: Influences gas phase reactions and boundary layer thickness, which in turn affect growth rate and uniformity.
- Carrier Gas: The choice of carrier gas (typically H<sub>2</sub> or N<sub>2</sub>) can affect impurity levels and stress in the film.[\[6\]](#)

- Growth Rate: A lower growth rate can sometimes allow for better adatom arrangement and improved crystal quality.

Q3: What are the standard characterization techniques for assessing AlN film quality?

A3: A suite of characterization techniques is typically used:

- X-ray Diffraction (XRD): To assess crystalline quality (rocking curve FWHM), crystal orientation, and strain.[\[12\]](#)[\[13\]](#)
- Atomic Force Microscopy (AFM): To analyze surface morphology, roughness, and identify surface defects like pits and hillocks.[\[14\]](#)[\[15\]](#)
- Transmission Electron Microscopy (TEM): To directly visualize dislocations and other microstructural defects.[\[16\]](#)[\[17\]](#)
- Raman Spectroscopy: To measure stress and characterize defect density in the film.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Secondary Ion Mass Spectrometry (SIMS): To determine the concentration and depth profile of impurities like oxygen and carbon.[\[21\]](#)[\[22\]](#)

## Data Presentation

Table 1: Influence of Carrier Gas on AlN Film Properties

Carrier Gas	Stress	Carbon Impurity	Oxygen Impurity
N2	~0.5 GPa (lower)	Higher	Higher
H2	Higher	~33% Lower	~41% Lower

[\[6\]](#)

Table 2: Typical XRD Rocking Curve FWHM Values for MOCVD-Grown AlN

Parameter/Technique	(0002) FWHM (arcsec)	(1012) FWHM (arcsec)	Reference
Standard MOCVD on Sapphire	High	High	General knowledge
With PVD-AlN Template	96	-	[5]
With Sputtered AlN Buffer	-	-	TDD reduced to $4.7 \times 10^7 \text{ cm}^{-2}$ [1]
On SiC with Optimized Substrate Pretreatment	-	-	TDD below $10^9 \text{ cm}^{-2}$ [11]
High-quality AlN using Nitrogen as carrier gas (4 $\mu\text{m}$ thick)	-	289	[23]

## Experimental Protocols

### 1. High-Resolution X-ray Diffraction (HRXRD) Analysis

- Objective: To determine the crystalline quality and strain state of the AlN film.
- Procedure:
  - Mount the AlN/substrate sample on the diffractometer stage, ensuring it is flat.
  - Perform a  $2\theta$ - $\omega$  scan to identify the AlN (0002) and other relevant diffraction peaks. The peak position gives information about the out-of-plane lattice parameter.
  - Perform an  $\omega$ -scan (rocking curve) on the AlN (0002) peak. The full-width at half-maximum (FWHM) of this peak is a measure of the screw dislocation density.
  - Perform an  $\omega$ -scan on an asymmetric peak, such as the AlN (1012) peak, to assess the edge dislocation density.

- Reciprocal space mapping (RSM) can be performed around an asymmetric reflection to determine the in-plane lattice parameter and the strain state of the film.

## 2. Atomic Force Microscopy (AFM) Characterization

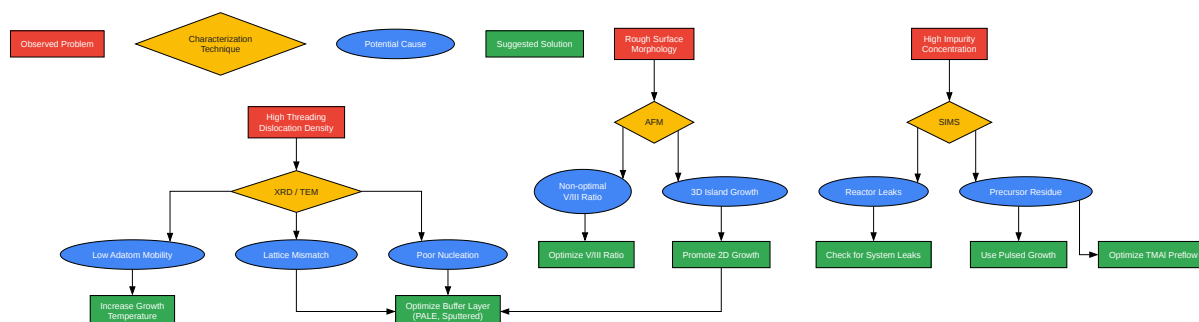
- Objective: To evaluate the surface morphology and roughness of the AlN film.
- Procedure:
  - Select a suitable AFM cantilever (typically a sharp silicon tip for tapping mode).
  - Mount the sample on the AFM stage.
  - Engage the tip with the sample surface in tapping mode to minimize surface damage.
  - Scan a representative area of the sample surface (e.g.,  $1 \times 1 \mu\text{m}^2$ ,  $5 \times 5 \mu\text{m}^2$ ).
  - Acquire height and phase images. The height image provides topographical information.
  - Use the AFM software to calculate the root-mean-square (RMS) roughness and analyze surface features.

## 3. Transmission Electron Microscopy (TEM) Sample Preparation and Analysis

- Objective: To directly visualize defects within the AlN film.
- Procedure:
  - Sample Preparation (Cross-sectional):
    - Cleave the wafer into smaller pieces.
    - Glue two pieces film-to-film.
    - Mechanically grind and polish the cross-section to a thickness of  $\sim 20 \mu\text{m}$ .
    - Use ion milling to create an electron-transparent region at the AlN/substrate interface.
  - TEM Analysis:

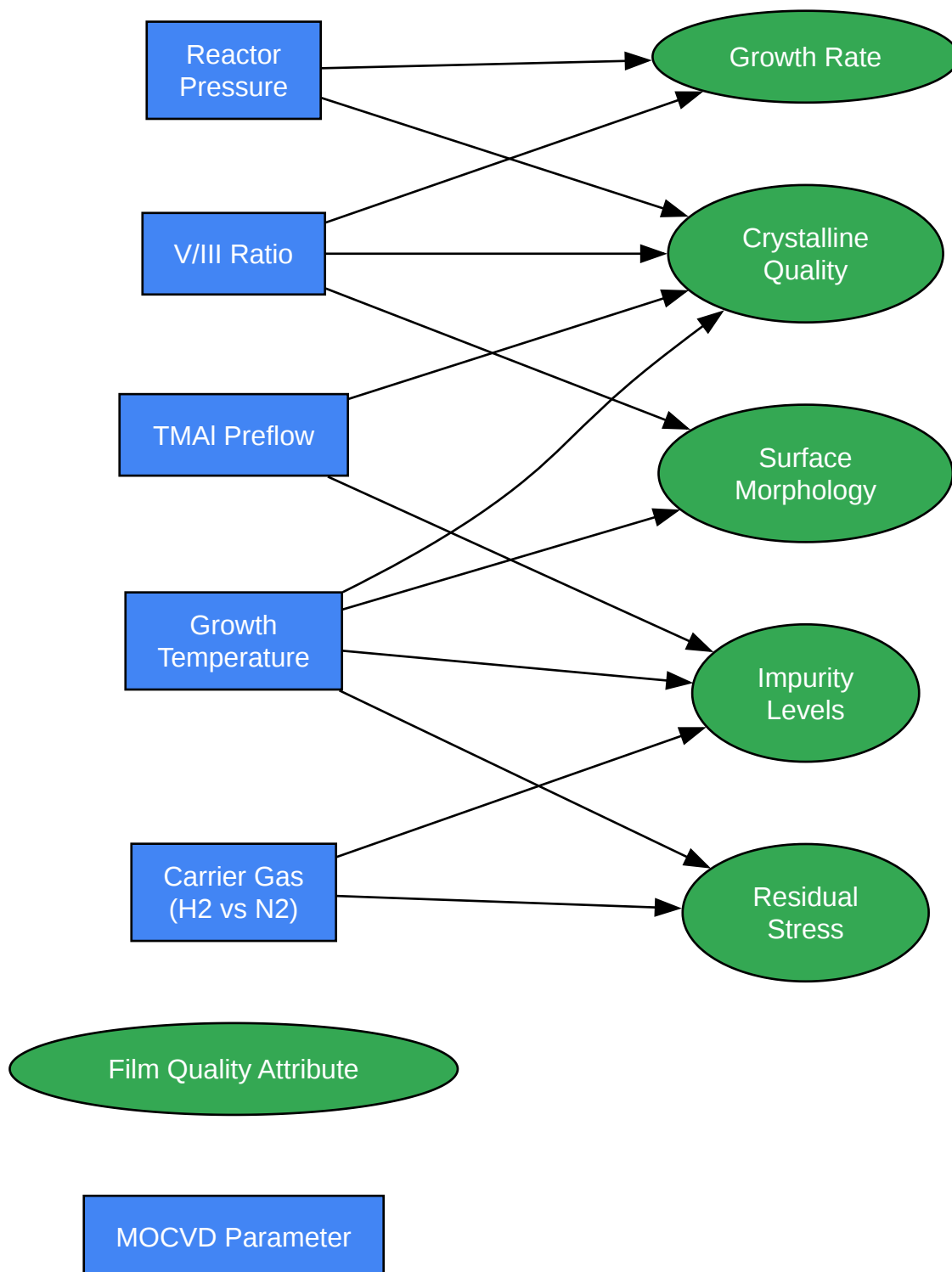
- Insert the prepared sample into the TEM holder.
- Acquire bright-field and dark-field images under different diffraction conditions to identify different types of dislocations (screw, edge).
- High-resolution TEM (HRTEM) can be used to study the atomic structure of interfaces and defects.

## Mandatory Visualization



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Caption: Troubleshooting workflow for common defects in MOCVD-grown AlN.



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Caption: Relationship between MOCVD parameters and AlN film quality.

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